BIBF 1202
Übersicht
Beschreibung
BIBF 1202 ist ein Carboxylat-Metabolit der Verbindung Nintedanib, einem oralen dreifachen Angiokinase-Inhibitor, der auf vaskuläre endotheliale Wachstumsfaktorrezeptoren, Thrombozytenwachstumsfaktorrezeptoren und Fibroblastenwachstumsfaktorrezeptoren abzielt . Nintedanib wird zur Behandlung von idiopathischer Lungenfibrose, systemischer Sklerose-assoziierter interstitieller Lungenerkrankung und nicht-kleinzelligem Lungenkrebs eingesetzt .
Wissenschaftliche Forschungsanwendungen
BIBF 1202 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Nintedanib und seinen Metaboliten befassen.
Industrie: this compound wird bei der Entwicklung und Prüfung neuer pharmazeutischer Verbindungen und Formulierungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung durch Hemmung von vaskulären endothelialen Wachstumsfaktorrezeptoren, Thrombozytenwachstumsfaktorrezeptoren und Fibroblastenwachstumsfaktorrezeptoren aus . Diese Rezeptoren spielen eine entscheidende Rolle bei der Angiogenese und dem Tumorwachstum. Durch Hemmung dieser Rezeptoren unterbricht this compound die Signalwege, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .
Wirkmechanismus
Target of Action
BIBF 1202, also known as Nintedanib Impurity 6, is the carboxylate metabolite of BIBF 1120 . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation .
Mode of Action
This compound inhibits the VEGFR2 kinase with an IC50 value of 62 nM . This means it binds to the kinase domains of VEGFR2 and inhibits its activity, thereby blocking the proangiogenic pathways mediated by VEGFR2 .
Biochemical Pathways
By inhibiting VEGFR2, this compound disrupts the signaling pathways that promote angiogenesis . This can lead to a decrease in the formation of new blood vessels, which is crucial in the progression of diseases such as cancer .
Pharmacokinetics
This compound is formed from BIBF 1120 via hydrolytic ester cleavage by esterases . It is then glucuronidated by UGT enzymes in the intestines and liver, specifically UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form this compound glucuronide . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib, the parent compound of this compound, is about 10-15 hours .
Result of Action
The inhibition of VEGFR2 by this compound can lead to a decrease in angiogenesis . This can result in a reduction in the growth and spread of cancer cells, as they rely on angiogenesis for nutrients and oxygen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of nintedanib, the parent compound of this compound .
Biochemische Analyse
Biochemical Properties
BIBF 1202, like Nintedanib, is thought to interact with various enzymes and proteins. It is known to inhibit the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . The in vivo cellular activity of this compound indicates a substantially lower potency than Nintedanib .
Cellular Effects
This compound, as a metabolite of Nintedanib, may contribute to the cellular effects observed with Nintedanib treatment. Nintedanib has been shown to inhibit fibroblast proliferation, migration, and transformation
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. As a metabolite of Nintedanib, it is likely to share some of its parent compound’s mechanisms. Nintedanib competitively binds to the kinase domains of VEGF, PDGF, and FGF, blocking intracellular signaling pathways crucial for the proliferation, migration, and transformation of lung fibroblasts .
Temporal Effects in Laboratory Settings
It is known that Nintedanib, from which this compound is derived, exhibits time-independent pharmacokinetic characteristics
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Nintedanib, the parent compound, have shown that it is well-tolerated in sheep and delivers an oral-superior lung dose with reduced systemic exposure .
Metabolic Pathways
This compound is formed from Nintedanib via hydrolytic ester cleavage. The free carboxyl group of this compound is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .
Transport and Distribution
Nintedanib, the parent compound, follows bi-phasic kinetics with a high volume of distribution .
Vorbereitungsmethoden
BIBF 1202 wird aus Nintedanib durch hydrolytische Ester-Spaltung durch Esterasen gebildet . Der wichtigste Stoffwechselweg für Nintedanib beinhaltet die Spaltung seiner Methylester-Einheit, was zur Bildung von this compound führt, das anschließend von UGT-Enzymen glukuronidiert wird . Industrielle Herstellungsverfahren für this compound werden in der verfügbaren Literatur nicht explizit beschrieben, aber es wird hauptsächlich als Metabolit von Nintedanib gewonnen.
Analyse Chemischer Reaktionen
BIBF 1202 unterliegt mehreren Arten von chemischen Reaktionen:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
BIBF 1202 ähnelt anderen Angiokinase-Inhibitoren wie Nintedanib, Sorafenib und Lenvatinib . this compound ist einzigartig in seiner spezifischen Hemmung von vaskulären endothelialen Wachstumsfaktorrezeptoren, Thrombozytenwachstumsfaktorrezeptoren und Fibroblastenwachstumsfaktorrezeptoren . Diese gezielte Hemmung macht this compound zu einer wertvollen Verbindung bei der Behandlung verschiedener Krebsarten und fibrotischer Erkrankungen.
Ähnliche Verbindungen
Eigenschaften
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894783-71-2 | |
Record name | BIBF-1202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBF-1202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?
A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of this compound. [] This carboxylic acid metabolite (this compound) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []
Q2: Does this compound exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?
A2: Yes, research indicates that this compound can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.
Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, this compound, in preclinical models?
A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and this compound concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.
Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite this compound, influenced by factors like patient population and disease state?
A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on this compound formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.
A5: While the provided research primarily focuses on this compound as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.